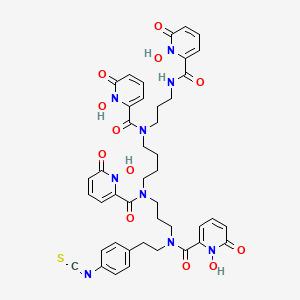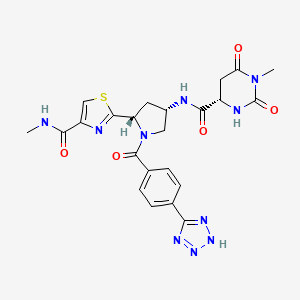
Naa50-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for Naa50-IN-1 involve the use of specific reagents and catalysts to achieve the desired chemical structure. The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions .
化学反応の分析
Naa50-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Naa50-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of N-α-Acetyltransferase 50.
Biology: It is used to investigate the role of N-α-Acetyltransferase 50 in various biological processes.
Industry: It is used in the development of new therapeutic agents and in the study of protein acetylation.
作用機序
Naa50-IN-1 exerts its effects by inhibiting the activity of N-α-Acetyltransferase 50. This enzyme is responsible for the acetylation of the N-terminal amino group of proteins, which can affect their stability, localization, and function. By inhibiting this enzyme, this compound can alter the acetylation status of proteins and potentially disrupt their normal function .
類似化合物との比較
Naa50-IN-1 is unique in its specificity and potency as an inhibitor of N-α-Acetyltransferase 50. Similar compounds include other inhibitors of N-α-Acetyltransferase enzymes, such as Compound 1, which also targets Naa50 but has different molecular properties and binding affinities .
特性
分子式 |
C23H24N10O5S |
|---|---|
分子量 |
552.6 g/mol |
IUPAC名 |
N-methyl-2-[(2S,4S)-4-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]-1-[4-(2H-tetrazol-5-yl)benzoyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C23H24N10O5S/c1-24-19(35)15-10-39-21(26-15)16-7-13(25-20(36)14-8-17(34)32(2)23(38)27-14)9-33(16)22(37)12-5-3-11(4-6-12)18-28-30-31-29-18/h3-6,10,13-14,16H,7-9H2,1-2H3,(H,24,35)(H,25,36)(H,27,38)(H,28,29,30,31)/t13-,14-,16-/m0/s1 |
InChIキー |
SYFLGRBSBZONAM-DZKIICNBSA-N |
異性体SMILES |
CNC(=O)C1=CSC(=N1)[C@@H]2C[C@@H](CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)[C@@H]5CC(=O)N(C(=O)N5)C |
正規SMILES |
CNC(=O)C1=CSC(=N1)C2CC(CN2C(=O)C3=CC=C(C=C3)C4=NNN=N4)NC(=O)C5CC(=O)N(C(=O)N5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


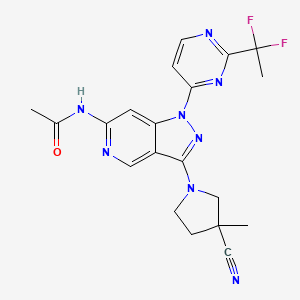
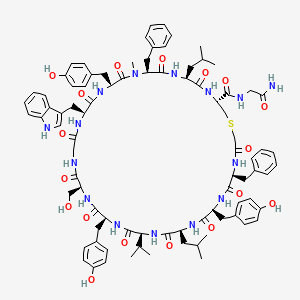
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
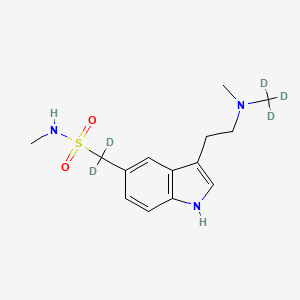

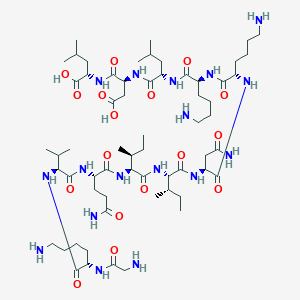

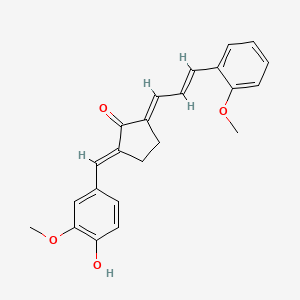
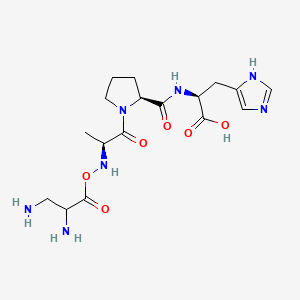
![5-[2-[2-(2-Aminoethoxy)ethoxy]ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B12375763.png)

